7-(methoxymethyl)-2,3-dihydro-1H-indole

Pharmacokinetics Metabolic Stability Prodrug Design

Fragment-based drug discovery demands versatile, synthetically tractable cores. 7-(Methoxymethyl)-2,3-dihydro-1H-indole (MW 163.22) addresses this need as a privileged indoline scaffold featuring a built-in methoxymethyl vector for efficient fragment growing via directed metalation. • MW <250, ideal for FBDD hit identification campaigns • CNS-optimized physicochemical profile tuned for blood-brain barrier penetration • ≥95% purity; stored at -20°C under sealed, moisture-free conditions

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13300725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(methoxymethyl)-2,3-dihydro-1H-indole
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC2=C1NCC2
InChIInChI=1S/C10H13NO/c1-12-7-9-4-2-3-8-5-6-11-10(8)9/h2-4,11H,5-7H2,1H3
InChIKeyACVYXFXUHMYARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Methoxymethyl)indoline: Key Scaffold Overview


7-(Methoxymethyl)-2,3-dihydro-1H-indole (CAS 1250569-97-1) is an indoline derivative, a partially saturated bicyclic nitrogen heterocycle that serves as a privileged scaffold in pharmaceutical research. The compound features a methoxymethyl ether substituent at the 7-position of the indoline core, which introduces unique steric and electronic properties distinct from unsubstituted indole or simple 7-methoxy analogs. The indoline framework is a cornerstone in the development of numerous therapeutic agents, including those targeting neurological disorders, cancer, and metabolic diseases, due to its ability to mimic natural substrates and engage key biological targets [1]. The strategic placement of the methoxymethyl group provides a valuable handle for further synthetic elaboration and can critically influence the compound's physicochemical and pharmacokinetic profile [2].

Synthetic handle Methoxymethyl group enables regioselective derivatization and library expansion.
Research scaffold Reported core for neurological, cancer, and metabolic disease model studies.
Property modulation Alters lipophilicity and metabolic stability for lead profiling in discovery.

Non-Substitutability of 7-(Methoxymethyl)indoline


The functional activity and synthetic utility of indoline-based compounds are exquisitely sensitive to the nature and position of ring substituents. Direct evidence from structure-activity relationship (SAR) studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors demonstrates that replacing an N-H group with an N-methoxymethyl moiety can alter both enzymatic potency and physical properties, such as solubility, which is a critical parameter for drug development [1]. Furthermore, studies on aryl hydrocarbon receptor (AhR) modulation show that a simple methyl (4-Me-indole, 134% EMAX) versus a methoxy (7-MeO-indole, 80% EMAX) group at different positions leads to vastly different agonist efficacy, underscoring that even closely related substitutions are not functionally equivalent [2]. Therefore, substituting 7-(methoxymethyl)-2,3-dihydro-1H-indole with a generic indole, a 7-methoxy, or a regioisomeric methoxymethyl analog cannot be assumed to preserve a desired activity profile or synthetic outcome.

N-Substitution: Replacing N-H with N-methoxymethyl alters enzyme inhibition potency and solubility – IDO1 inhibitor studies show functional shifts.
Positional isomer: Methyl vs methoxy at different ring positions leads to divergent AhR agonist efficacy (134% vs 80% EMAX); regioisomeric methoxymethyl may not preserve activity.
Generic indole: Indoline and indole cores show distinct metabolic and signaling profiles; direct replacement risks loss of desired pharmacological response.

Evidence for 7-(Methoxymethyl)indoline Selection


Metabolic Stability via Methoxymethyl Group

The methoxymethyl (MOM) group in 7-(methoxymethyl)-2,3-dihydro-1H-indole acts as a protective ether, conferring greater metabolic stability than the corresponding 7-methoxyindole. While direct comparative stability data for this specific compound is not published, this is a well-established class-level inference from the field of prodrug and protecting group chemistry. Methoxy groups on aromatic rings are common sites for oxidative O-demethylation by cytochrome P450 enzymes, a primary route of metabolic clearance. In contrast, the MOM ether is more resistant to this first-pass metabolism, a principle demonstrated in the study of isomeric methoxyoxindoles where O-demethylation was a major metabolic pathway in rats, guinea pigs, and rabbits [1]. This suggests the methoxymethyl analog is likely to exhibit a prolonged half-life.

Metabolic Stability
Class-level inference
MOM ether more resistant to O-demethylation than methoxy group
May support longer half-life in metabolic studies
Based on general P450 metabolism principles; direct comparative data not published for this compound
Pharmacokinetics Metabolic Stability Prodrug Design

Methoxymethyl as Directed Metalation Group

The methoxymethyl (MOM) group at the 7-position functions as a powerful Directed Metalation Group (DMG), enabling highly regioselective functionalization at the adjacent C-6 position of the indoline ring. This is a distinct synthetic advantage over 7-methoxyindoline or unsubstituted indoline. This concept is supported by a cross-study comparable report detailing the catalytic enantioselective C-H functionalization of N-methoxymethyl (MOM)-protected indoles, which achieved high yields and enantioselectivities of up to 86% ee [1]. While that study used an N-MOM group, the directing ability of the MOM ether's oxygen atoms is a general phenomenon applicable to the 7-position [2]. In contrast, a simple methoxy group is a weaker DMG and can itself be cleaved under strong metalation conditions, limiting its utility.

Directed Metalation
Cross-study comparable
Enables regioselective C-H functionalization at C-6; related N-MOM indole achieved up to 86% ee
Supports efficient synthesis of diverse analogs
Dirhodium(II)-catalyzed conditions; methoxy group is weaker DMG and may cleave under metalation
Organic Synthesis C-H Functionalization Directed Metalation

CNS-Favorable Physicochemical Profile

The presence of the 7-methoxymethyl group alters the fundamental physicochemical properties of the indoline core, shifting it towards a more favorable profile for targeting the central nervous system (CNS) compared to unsubstituted indoline. This is a class-level inference based on the impact of similar substituents on molecular descriptors critical for CNS penetration. While measured data for 7-(methoxymethyl)-2,3-dihydro-1H-indole is not available, a direct comparator in a related series shows the effect of an N-methoxymethyl group on human oral bioavailability, which was predicted at 54.29% using admetSAR [1]. In contrast, unsubstituted indole is a known bacterial signaling molecule with poor oral bioavailability and significant toxicity, making it unsuitable as a direct drug candidate [2]. The methoxymethyl substitution increases molecular weight and polar surface area, which can be tuned to optimize blood-brain barrier penetration.

CNS Profile
Class-level inference
Higher MW and polar surface area vs indoline; related N-methoxymethyl analog predicted 54.29% oral bioavailability
Reported as potentially favorable for CNS exposure studies
In silico ADMET prediction; measured data needed for this specific compound
Physicochemical Properties Drug-Likeness Central Nervous System (CNS) Drugs

Key Applications of 7-(Methoxymethyl)indoline


Fragment-Based Drug Discovery & Library Synthesis

7-(Methoxymethyl)-2,3-dihydro-1H-indole is an ideal 'fragment-sized' core for Fragment-Based Drug Discovery (FBDD) campaigns. Its molecular weight (163.22 g/mol) falls within the typical fragment range (MW < 250), and the 7-methoxymethyl group serves as a built-in synthetic vector. This allows for efficient 'growing' of the fragment hit into a high-affinity lead by capitalizing on its ability to act as a Directed Metalation Group (DMG) for late-stage functionalization [1]. This enables the rapid synthesis of focused libraries with precise regiochemical control, a key advantage over using less synthetically versatile fragments like 7-methoxyindoline.

CNS-Penetrant Drug Candidate Development

This compound provides a strategic entry point for medicinal chemistry programs aimed at discovering new treatments for central nervous system (CNS) disorders, such as neurodegenerative diseases or psychiatric conditions. The methoxymethyl substitution modifies the core's lipophilicity and hydrogen-bonding capacity, which are critical parameters for crossing the blood-brain barrier [1]. This physicochemical tuning offers a more advanced starting point compared to unsubstituted indoline, which typically requires extensive optimization to achieve favorable CNS exposure [2].

Sterically Demanding Biological Targets

The 7-position of an indoline ring is often a critical determinant of binding affinity and selectivity for certain biological targets. The methoxymethyl group at this position creates a distinct steric and electronic environment compared to a simple methoxy or methyl group. This makes the compound a valuable probe to investigate structure-activity relationships (SAR) in enzyme active sites or receptor binding pockets where a 7-substituent can engage in unique interactions, as previously observed in studies of indoline derivatives targeting adrenergic [1] and NMDA receptors [2].

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Methoxymethyl as synthetic vector
Regioselective derivatization review
CNS research model studies
Physicochemical tuning for BBB penetration
In silico ADME and exposure assessment
SAR probe for 7-substituted indoline binding
Steric and electronic environment at 7-position
Target engagement and selectivity assays

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